![molecular formula C25H20N6O B2944262 3,5-dimethyl-N-(4-(3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide CAS No. 891108-93-3](/img/structure/B2944262.png)
3,5-dimethyl-N-(4-(3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-dimethyl-N-(4-(3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a unique structure that includes a pyridine ring, a triazole ring, and a pyridazine ring, making it a subject of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dimethyl-N-(4-(3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis might start with the preparation of a pyridine derivative, followed by the formation of the triazole ring through cyclization reactions involving hydrazine derivatives and appropriate aldehydes or ketones. The final step often involves the coupling of the triazole-pyridazine intermediate with a benzamide derivative under conditions that promote amide bond formation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts and solvents that can be easily recycled is also common to minimize environmental impact and reduce costs .
Análisis De Reacciones Químicas
Nucleophilic Aromatic Substitution
The pyridazine ring undergoes substitution at the 6-position under electrophilic or nucleophilic conditions:
Example:
C23H21N7O+SOCl2→C23H20ClN7O+HCl
This step is critical for generating intermediates for cross-coupling reactions.
Transition Metal-Catalyzed Coupling
The triazolopyridazine core participates in Suzuki-Miyaura and Buchwald-Hartwig coupling:
Coupling Type | Catalyst System | Substrate | Yield |
---|---|---|---|
Suzuki-Miyaura | Pd(OAc)₂/BINAP, NaOtBu, toluene, 90°C | Aryl boronic acids | 65–78% |
Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, Cs₂CO₃, dioxane, 100°C | Aryl amines | 55–70% |
Key application: Functionalization of the pyridin-4-yl group for structure-activity relationship (SAR) studies .
Amide Hydrolysis
The benzamide moiety undergoes hydrolysis under acidic or basic conditions:
Condition | Reagents | Product |
---|---|---|
Acidic | 6M HCl, reflux, 12–24 hrs | 3,5-dimethylbenzoic acid + free amine |
Basic | NaOH (10%), EtOH/H₂O, 80°C, 8 hrs | Corresponding carboxylate salt |
This reaction is utilized to modify the pharmacokinetic profile of the compound .
Electrophilic Aromatic Substitution
The phenyl ring adjacent to the triazolopyridazine system undergoes nitration/sulfonation:
Reaction | Reagents | Position | Yield |
---|---|---|---|
Nitration | HNO₃/H₂SO₄, 0–5°C, 2 hrs | Para | 45% |
Sulfonation | SO₃/H₂SO₄, 50°C, 4 hrs | Meta | 38% |
Steric effects from the dimethyl groups direct substitution to specific positions.
Reductive Hydrogenation
Selective reduction of the triazolopyridazine ring is achieved via catalytic hydrogenation:
Catalyst | Conditions | Product |
---|---|---|
Pd/C (10%) | H₂ (1 atm), EtOH, 25°C, 6 hrs | Partially saturated triazolo-derivative |
This modifies electron distribution for enhanced π-stacking interactions .
Heterocycle Functionalization
The pyridin-4-yl group undergoes regioselective alkylation/arylation:
Reagent | Conditions | Product | Biological Impact |
---|---|---|---|
Methyl iodide | K₂CO₃, DMF, 60°C, 12 hrs | N-methylated derivative | Improved solubility |
4-Bromobenzaldehyde | CuI, L-proline, DMSO, 120°C, 24 hrs | Biaryl analog | Enhanced potency |
Critical Findings from Research
-
SAR Studies :
-
Synthetic Challenges :
This compound’s reactivity profile enables tailored modifications for medicinal chemistry applications, particularly in kinase inhibitor development . Experimental protocols should prioritize anhydrous conditions and inert atmospheres to prevent decomposition .
Aplicaciones Científicas De Investigación
3,5-dimethyl-N-(4-(3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 3,5-dimethyl-N-(4-(3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved often include signal transduction pathways that regulate cell growth, apoptosis, and other cellular functions .
Comparación Con Compuestos Similares
Similar Compounds
N,N′-Di(pyridine-4-yl)-pyridine-3,5-dicarboxamide: Similar in structure but with different functional groups and biological activities.
3-(4-Pyridyl)benzoic acid: Shares the pyridine and benzene rings but lacks the triazole and pyridazine rings.
Uniqueness
3,5-dimethyl-N-(4-(3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide is unique due to its combination of multiple heterocyclic rings, which confer distinct chemical and biological properties. This structural complexity allows for diverse interactions with biological targets, making it a valuable compound for research and potential therapeutic applications .
Actividad Biológica
3,5-Dimethyl-N-(4-(3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
This structure includes a benzamide moiety linked to a triazolo-pyridazine derivative, contributing to its biological properties.
Anticancer Activity
Research indicates that derivatives of triazoles and pyridazines exhibit potent anticancer properties. The compound's structure suggests potential activity against various cancer cell lines. A study highlighted the effectiveness of similar compounds in inhibiting c-Met kinases, which are implicated in cancer progression .
The proposed mechanism involves the inhibition of specific kinases that play roles in cellular signaling pathways related to cancer cell proliferation and survival. The presence of the triazole ring enhances binding affinity to target proteins due to its ability to engage in π-π stacking interactions and hydrogen bonding .
Case Studies
-
In Vitro Studies :
- A study demonstrated that compounds with similar structures showed IC50 values in the low micromolar range against various cancer cell lines, indicating strong antiproliferative effects .
- Specific assays revealed that the compound could inhibit growth in breast cancer and lung cancer cell lines effectively.
- In Vivo Studies :
Data Tables
Biological Activity | IC50 (µM) | Cell Line | Reference |
---|---|---|---|
Anticancer | 0.005 | Non-small cell lung cancer | |
Anticancer | 0.01 | Breast cancer | |
Kinase Inhibition | 0.01 | c-Met |
Pharmacological Profile
The pharmacological profile of this compound suggests it may act as a selective inhibitor of certain kinases involved in oncogenic signaling pathways.
ADME Properties
- Absorption : High oral bioavailability noted in preclinical studies.
- Distribution : Effective tissue distribution with a preference for tumor sites.
- Metabolism : Primarily metabolized by liver enzymes; metabolites retain some biological activity.
- Excretion : Renal excretion predominates.
Propiedades
IUPAC Name |
3,5-dimethyl-N-[4-(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N6O/c1-16-13-17(2)15-20(14-16)25(32)27-21-5-3-18(4-6-21)22-7-8-23-28-29-24(31(23)30-22)19-9-11-26-12-10-19/h3-15H,1-2H3,(H,27,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMANEAUIHNTDKE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)NC2=CC=C(C=C2)C3=NN4C(=NN=C4C5=CC=NC=C5)C=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.